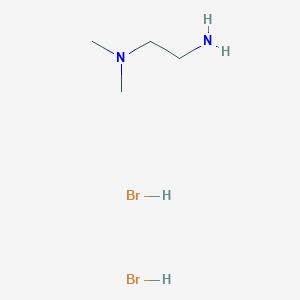
1-Chloroisoquinolin-4-amine
Overview
Description
1-Chloroisoquinolin-4-amine is a chemical compound with the CAS Number: 1260799-38-9. It has a molecular weight of 178.62 and its IUPAC name is 1-chloro-4-isoquinolinamine . It is stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The Inchi Code for 1-Chloroisoquinolin-4-amine is 1S/C9H7ClN2/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H,11H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Amines, including 1-Chloroisoquinolin-4-amine, can undergo various reactions such as alkylation and acylation . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves a nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride .Physical And Chemical Properties Analysis
1-Chloroisoquinolin-4-amine is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of Novel Compounds
1-Chloroisoquinolin-4-amine is utilized in the synthesis of new compounds with potential applications in various fields. For instance, Prabakaran, Manivel, and Khan (2010) developed a microwave-accelerated reaction using 1-chloroisoquinoline with heterocyclic amines, leading to the formation of various substituted isoquinolines with potential applicability in medicinal chemistry (Prabakaran, Manivel, & Khan, 2010). Similarly, Konovalenko et al. (2020) developed a method for synthesizing novel 1-aminoisoquinolines from 1-chloro-3-hetarylisoquinolines, which are considered promising for anticancer compounds (Konovalenko et al., 2020).
Electrochemical Studies
Lam, Van Wyck, and Geiger (2017) explored the electrochemical properties of chloroquinoline derivatives, including compounds related to 1-chloroisoquinolin-4-amine. Their study focuses on the one-electron oxidation of these compounds in nonaqueous media, which is significant for understanding their electrochemical behavior and potential applications in electrochemistry (Lam, Van Wyck, & Geiger, 2017).
Anticancer Potential
Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives, including those related to 1-chloroisoquinolin-4-amine, and evaluated their cytotoxic effects on human breast tumor cell lines. Their findings highlight the potential of these compounds in developing new anticancer agents (Zhang et al., 2007).
Applications in Organic Synthesis
Alcock, Brown, and Hulmes (1993) detailed a multistep synthesis involving 1-chloroisoquinoline, resulting in novel compounds with potential applications in asymmetric catalysis (Alcock, Brown, & Hulmes, 1993). This demonstrates the versatility of 1-chloroisoquinolin-4-amine in organic synthesis.
Exploring Reaction Mechanisms
Zoltewicz and Oestreich (1991) investigated the reactions involving 4-haloisoquinolines in ammonia, providing insights into the mechanisms of substitution and complex formation. Such studies are crucial for understanding the chemical behavior of 1-chloroisoquinolin-4-amine derivatives (Zoltewicz & Oestreich, 1991).
Safety And Hazards
The safety information for 1-Chloroisoquinolin-4-amine includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-chloroisoquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGZSRATRICMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857590 | |
| Record name | 1-Chloroisoquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinolin-4-amine | |
CAS RN |
1260799-38-9 | |
| Record name | 1-Chloroisoquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B3027176.png)

![Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoate](/img/structure/B3027178.png)










